N-(2-benzamidophenyl)benzamide
Description
Structure
3D Structure
Properties
CAS No. |
744-38-7 |
|---|---|
Molecular Formula |
C20H16N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(2-benzamidophenyl)benzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-20(24)16-11-5-2-6-12-16/h1-14H,(H,21,23)(H,22,24) |
InChI Key |
PDRZOLRKTPJCNY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Other CAS No. |
744-38-7 |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N 2 Benzamidophenyl Benzamide and Its Analogues
Direct Synthesis Routes
Direct synthesis routes to N-(2-benzamidophenyl)benzamide and its precursors typically involve the formation of amide linkages through the reaction of amines with activated carboxylic acid derivatives.
While a direct, single-step synthesis of this compound from anthranilic acid and benzoyl chloride is not straightforward, a logical multi-step pathway can be proposed. The initial reaction would involve the benzoylation of anthranilic acid to form 2-benzamidobenzoic acid. This intermediate would then require activation, for instance, by conversion to its acid chloride using an agent like thionyl chloride, followed by reaction with an appropriate amine, such as 2-aminoaniline (o-phenylenediamine).
A more practical and documented approach to synthesizing a key precursor, N-(2-aminophenyl)benzamide, starts with 2-nitroaniline (B44862). In this method, 2-nitroaniline is treated with benzoyl chloride in the presence of pyridine. The resulting nitro-intermediate, N-(2-nitrophenyl)benzamide, is then subjected to reduction, yielding N-(2-aminophenyl)benzamide. nih.gov This amino-derivative can then undergo a second benzoylation reaction to afford the final product, this compound.
Related structures, such as derivatives of 2-benzamido-N-benzoylbenzamide, have been prepared through the acylation of anthranilamide (2-aminobenzamide) with various substituted benzoyl chlorides. univpancasila.ac.id
The core reaction in the synthesis of this compound from benzoyl chloride is a nucleophilic acyl substitution. slideshare.net This mechanism involves two principal stages:
Nucleophilic Addition: The amino group of a precursor, such as N-(2-aminophenyl)benzamide, acts as a nucleophile. Its lone pair of electrons attacks the electrophilic carbonyl carbon of benzoyl chloride. This addition breaks the carbonyl π-bond, forming a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom has a positive charge. slideshare.netmasterorganicchemistry.com
Elimination: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the chloride ion, which is an effective leaving group. A base, which can be another molecule of the amine starting material or an added base like pyridine, then deprotonates the nitrogen atom to yield the neutral amide product and a hydrochloride salt. slideshare.net
This addition-elimination sequence is the fundamental mechanism for forming amides from acid halides. slideshare.net
Alternatively, amide bonds can be formed by the direct reaction of a carboxylic acid and an amine via a dehydration reaction. wikipedia.org This method typically requires high temperatures to remove the water molecule formed, or the use of specialized coupling agents to facilitate the reaction under milder conditions. wikipedia.orgfishersci.de
The synthesis of N-(2'-aminophenyl)-benzamide derivatives is frequently achieved through the catalytic hydrogenation of the corresponding N-(2'-nitrophenyl)-benzamide precursors. google.comgoogle.com This reduction of the nitro group to a primary amine is a crucial step in preparing the necessary intermediates for more complex benzamide (B126) structures.
The standard procedure involves dissolving the nitro-compound in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or ethanol, and hydrogenating it in the presence of a metal catalyst. nih.govgoogle.com Palladium on charcoal (Pd/C) is a commonly used catalyst for this transformation. nih.govgoogle.comgoogle.com The reaction can be carried out under standard atmospheric pressure of hydrogen or at elevated pressures and temperatures in an autoclave for more challenging substrates. google.com After the reaction is complete, the catalyst is removed by filtration, and the product is isolated from the filtrate. google.comgoogle.com For compounds containing sensitive groups like chlorine, alternative reducing agents such as tin(II) chloride dihydrate have been utilized. acs.org
| Starting Material (N-(2'-nitrophenyl)-derivative) | Solvent | Catalyst | Conditions | Product | Yield |
|---|---|---|---|---|---|
| N-(2'-nitrophenyl)-4-isobutyrylaminobenzamide | Tetrahydrofuran | 10% Pd/C | Standard | N-(2'-aminophenyl)-4-isobutyrylaminobenzamide | 86% |
| N-(2'-nitrophenyl)-4-benzyloxyacetaminobenzamide | Ethanol/Tetrahydrofuran | 15% Pd/C | 80 °C, 50 bar H₂, 19 h | N-(2'-aminophenyl)-4-benzyloxyacetaminobenzamide | 63.2% |
| N-(2, nitrophenyl) 4-(3-benzyloxypropanoylamino)-benzamide | Ethanol | 5% Pd/C | 80 °C, 6 h, Autoclave | N-(2'-aminophenyl)-4-(3-hydroxypropanoylamino)-benzamide | 56% |
The formation of an amide bond is one of the most vital reactions in organic synthesis. researchgate.net While the use of acyl chlorides as described previously is a classic method, several other strategies exist and can be adapted for the synthesis of this compound. wikipedia.orgfishersci.de
The most common overarching strategy is the activation of a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. fishersci.de Key methods include:
Conversion to Acid Anhydrides: Carboxylic acids can be converted to anhydrides, which are also effective acylating agents for amines. wikipedia.org
Use of Coupling Reagents: To avoid the harsh conditions of forming acyl chlorides or the high temperatures of direct dehydration, a wide array of coupling reagents has been developed. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ, which is then readily attacked by the amine. fishersci.de Common classes of coupling agents include:
Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with carboxylic acids to form a highly reactive O-acylisourea intermediate. fishersci.de
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient for peptide and other amide bond formations. wikipedia.org
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling agents, known for high yields and short reaction times. wikipedia.orgfishersci.de
These modern coupling methods offer mild reaction conditions and broad functional group tolerance, making them highly adaptable for the synthesis of complex molecules like this compound and its analogues. organic-chemistry.org
Synthesis of Thiourea (B124793) Benzamide Derivatives and Precursors
Thiourea derivatives incorporating a benzamide structure represent an important class of related compounds, often synthesized from similar precursors.
A notable example is the synthesis of 1-(2-benzamidophenyl)-3-benzoylthiourea, a dissymmetric compound derived from 1,2-diaminobenzene. sciencepg.comresearchgate.netsoton.ac.uk This synthesis is typically performed as a one-pot reaction involving three components: 1,2-diaminobenzene, potassium thiocyanate (B1210189), and benzoyl chloride, often in a 1:1:2 molar ratio. sciencepg.comresearchgate.net
The reaction proceeds through the following sequence:
Benzoyl chloride is added dropwise to a solution of potassium thiocyanate in a solvent like acetone (B3395972). researchgate.net This in situ reaction forms benzoyl isothiocyanate, a reactive intermediate.
After the formation of the isothiocyanate, 1,2-diaminobenzene is added. One of the amino groups of the diamine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate to form a thiourea linkage.
The second amino group of the diamine is subsequently acylated by another molecule of benzoyl chloride, forming the final benzamide moiety. sciencepg.comresearchgate.netsoton.ac.uk
The resulting product, 1-(2-benzamidophenyl)-3-benzoylthiourea, incorporates both a thiourea and a benzamide functional group. sciencepg.comresearchgate.net
| Reagent | Chemical Formula | Role |
|---|---|---|
| 1,2-Diaminobenzene | C₆H₄(NH₂)₂ | Starting diamine precursor |
| Potassium Thiocyanate | KSCN | Source of thiocyanate |
| Benzoyl Chloride | C₆H₅COCl | Acylating agent and isothiocyanate precursor |
| Acetone | (CH₃)₂CO | Solvent |
Thiourea Benzamide Derivative Ligands Preparation
The integration of a thiourea moiety into the benzamide framework yields ligands with unique coordination properties, owing to the presence of soft sulfur and hard nitrogen and oxygen donor atoms. humanjournals.com These derivatives are often synthesized through nucleophilic substitution reactions. tjnpr.orgresearchgate.net
A common method involves the in-situ formation of a benzoyl isothiocyanate intermediate. This is typically achieved by reacting a substituted benzoyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, in a suitable solvent like acetone. tjnpr.org The resulting isothiocyanate is highly reactive and is immediately treated with an appropriate amine, such as 1,2-diaminobenzene or other substituted anilines (e.g., 3-nitroaniline (B104315), 1-naphthylamine), to yield the target N-aroyl-N'-arylthiourea derivative. tjnpr.orgresearchgate.net The reaction mixture is typically heated under reflux to drive the reaction to completion. tjnpr.org
For instance, the synthesis of N-((3-nitrophenyl)carbamothioyl)benzamide involves the progressive addition of benzoyl chloride to a solution of ammonium thiocyanate in acetone. tjnpr.org The mixture is refluxed, and the intermediate product is then added to a solution of 3-nitroaniline. tjnpr.org A similar procedure, substituting 3-nitroaniline with 1-naphthylamine, yields N-(naphthalen-1-ylcarbamothioyl)benzamide. tjnpr.org
Another approach reported is a one-pot reaction involving 1,2-diaminobenzene, potassium thiocyanate, and benzoyl chloride in a 1:1:2 molar ratio, which produces 1-(2-benzamidophenyl)-3-benzoylthiourea. researchgate.net The versatility of these methods allows for the creation of a diverse library of thiourea benzamide derivatives for various applications, including the preparation of metal complexes. tjnpr.orgresearchgate.netresearchgate.net
Table 1: Examples of Synthesized Thiourea Benzamide Derivatives
| Ligand Name | Starting Amine | Key Reagents | Reference |
|---|---|---|---|
| N-((3-nitrophenyl)carbamothioyl)benzamide | 3-nitroaniline | Benzoyl chloride, Ammonium thiocyanate | tjnpr.org |
| N-(naphthalen-1-ylcarbamothioyl)benzamide | 1-naphthylamine | Benzoyl chloride, Ammonium thiocyanate | tjnpr.org |
| 1-(2-benzamidophenyl)-3-benzoylthiourea | 1,2-diaminobenzene | Benzoyl chloride, Potassium thiocyanate | researchgate.net |
| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide | Not specified | Not specified | tjnpr.orgresearchgate.net |
N-(4-(3-phenylureido)phenyl)benzamide Derivatives Synthesis
Derivatives of N-(4-(3-phenylureido)phenyl)benzamide represent a significant subclass, with synthetic routes designed for modular assembly. A general and effective procedure involves a multi-step synthesis starting from more basic precursors. rsc.org
The synthesis can be initiated by coupling benzoic acid and 4-chloroaniline (B138754) using a coupling agent like dicyclohexylcarbodiimide (DCC) in DMF to form N-(4-chlorophenyl)benzamide. rsc.org This intermediate is then reacted with urea (B33335) to substitute the chloro group, yielding N-(4-ureidophenyl)benzamide. rsc.org
The final derivatization step involves the reaction of N-(4-ureidophenyl)benzamide with a variety of alkyl or aryl chlorides in the presence of a base such as potassium carbonate (K2CO3) in a solvent like DMF. rsc.orgnih.gov The reaction mixture is typically refluxed to ensure completion. Upon cooling, the product is often precipitated by pouring the reaction mixture into ice water, followed by filtration and purification. rsc.orgnih.gov This method allows for the introduction of diverse terminal groups onto the urea nitrogen.
An alternative facile one-pot sequential reaction method has also been reported. nih.gov This involves reacting an isocyanate derivative with 1,4-diaminophenyl in dichloromethane, followed by the dropwise addition of a required acyl chloride to the same reaction mixture to afford the desired products in high yields. nih.gov
Table 2: Synthesized N-(4-(3-phenylureido)phenyl)benzamide Derivatives (6a-g)
| Compound | R Group (from Alkyl/Aryl Chloride) | Molecular Formula | Yield | Reference |
|---|---|---|---|---|
| 6a | Pyridin-3-yl | C20H18N4O2 | Not Specified | nih.gov |
| 6b | Thiazol-2-yl | C18H15N3O2S | 60% | nih.gov |
| 6c | Thiophen-2-yl | Not Specified | Not Specified | nih.gov |
| 6d | 1H-benzo[d]imidazol-2-yl | C21H17N5O2 | 74% | nih.gov |
| 6e | 1H-benzo[d]imidazol-5-yl | Not Specified | Not Specified | nih.gov |
| 6f | Methyl | Not Specified | Not Specified | nih.gov |
Preparation of N-(2-aminophenyl)benzamide with Varied Cap Groups
The N-(2-aminophenyl)benzamide core is a key structural motif, particularly in the design of histone deacetylase (HDAC) inhibitors, where it functions as a zinc-binding group. researchgate.netacs.org The modification of this core by attaching various "cap" groups is a primary strategy for modulating biological activity and selectivity. acs.orgucl.ac.uk Highly convergent synthetic routes have been established that utilize a pre-assembled N-(2-aminophenyl)benzamide unit, allowing for the efficient preparation of a wide array of analogues. acs.org
A general approach involves the amide coupling of a suitably functionalized benzoic acid with 1,2-phenylenediamine. google.com For example, 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid can be activated with N,N'-carbonyldiimidazole and then reacted with 1,2-phenylenediamine in the presence of methanesulfonic acid to yield N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide. google.com The monoacylated product can be isolated from the reaction mixture by standard purification techniques like column chromatography. google.com
The introduction of chiral heterocyclic systems as capping groups is a sophisticated strategy to enhance the potency and isoform selectivity of N-(2-aminophenyl)benzamide-based compounds. researchgate.netnih.govacs.org Chiral oxazoline (B21484), imidazolinone, and thiazoline (B8809763) rings have been shown to be effective replacements for the pyrimidine (B1678525) ring present in many established inhibitors. researchgate.netacs.org
A key synthetic methodology involves the S-alkylation of a heterocyclic thione with a pre-functionalized benzamide. acs.org For example, a succinct route to 2-(thiomethyl)oxazolines was developed wherein enantiopure oxazolidine-2-thiones are first prepared from 2-aminoalcohols. These thiones then undergo S-alkylation with N-(2-aminophenyl)-4-(chloromethyl)benzamide in a solvent like acetone at reflux, with potassium carbonate as the base, to give the desired products. acs.org This method is advantageous as it does not require the protection of the arylamino group of the N-(2-aminophenyl)benzamide core. acs.org
Similarly, chiral 2-aminoimidazolines can be prepared. A two-step approach involves heating an isothiocyanate with a diamine to afford a thiourea, which is then cyclized using iodomethane (B122720) to give the aminoimidazoline cap. acs.org These versatile and convergent routes have enabled extensive studies into the effects of stereochemistry on the biological activity of these analogues. acs.org
Table 3: Examples of Chiral Heterocyclic Capping Groups
| Heterocyclic System | Synthetic Precursor | Linkage to Benzamide Core | Reference |
|---|---|---|---|
| (S)-4-benzyl-4,5-dihydrooxazole | (S)-Thione 10a | 2-thiomethyl | acs.org |
| (S)-4-phenyl-4,5-dihydrooxazole | (S)-Thione 10b | 2-thiomethyl | acs.org |
| (S)-4-(pyridin-3-yl)-4,5-dihydrooxazole | (S)-Amino alcohol 10c | 2-thiomethyl | acs.org |
| (S)-4-phenyl-4,5-dihydro-1H-imidazole | (S)-Thione 4 | 2-thiomethyl | acs.org |
| Imidazolinone | Not specified | Not specified | researchgate.netnih.gov |
Amino acids represent another important class of capping groups that can be integrated into the N-(2-aminophenyl)benzamide structure. acs.org The natural chirality and functional groups of amino acids like S-pyroglutamic acid and S-proline make them attractive building blocks for creating novel derivatives. acs.orgresearchgate.net
The synthesis of these conjugates typically involves standard peptide coupling reactions. A novel class of HDAC inhibitors has been developed containing the N-(2-aminophenyl)benzamide functionality linked to various cap groups, including pyroglutamic acid and proline. acs.org The synthesis starts with the appropriate amino acid, which is coupled to the N-(2-aminophenyl)benzamide core. This strategy allows for the exploration of how these naturally derived chiral moieties interact with biological targets. acs.orgresearchgate.net For example, new classes of optically active 2-pyrrolidinones have been synthesized starting from S-pyroglutamic acid, a known chiral synthon, which are then incorporated into larger molecular structures. researchgate.net
Derivatization Strategies for Structural Modification and Functionalization
The derivatization of the core this compound structure is crucial for tuning its physicochemical properties and biological activities. These strategies focus on modifying various parts of the molecule, including the terminal phenyl rings and the linker units, to perform structure-activity relationship (SAR) studies. nih.govnih.gov
A primary derivatization strategy involves the introduction of a wide range of aromatic and aliphatic substituents onto the benzamide scaffold. nih.gov This is done to probe the electronic and steric requirements of target binding sites. ucl.ac.uk
For instance, in the development of mocetinostat (B1684144) analogues, a series of compounds were synthesized with substituents at the 4-position of the terminal 2-aminophenyl ring. ucl.ac.uk The chosen substituents ranged from electronically neutral to strongly electron-donating or electron-withdrawing, and included both polar and non-polar groups of varying sizes. ucl.ac.uk
The synthesis of these derivatives often follows standard amide bond formation protocols. For example, a substituted benzoic acid can be activated, perhaps to its acid chloride, and then reacted with a substituted 1,2-phenylenediamine to yield the final product. ucl.ac.uk In one study, a diaryl urea derivative was synthesized bearing a benzo[b]thiophene ring as an R2 substituent and a chloro group on the terminal phenyl ring, demonstrating the introduction of complex aromatic systems. nih.gov The choice of substituents is critical, as SAR studies have shown that the presence of a chlorine atom or a nitro group on the benzamide ring can significantly decrease the antiproliferative activity of certain derivatives. nih.gov
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1-(2-benzamidophenyl)-3-benzoylthiourea |
| N-((3-nitrophenyl)carbamothioyl)benzamide |
| N-(naphthalen-1-ylcarbamothioyl)benzamide |
| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide |
| N-([4-chlorophenyl]carbamothioyl)-4-methoxybenzamide |
| N-(4-(3-phenylureido)phenyl)benzamide |
| 1-(4-(Benzamido)phenyl)-3-(pyridin-3-yl)urea |
| 1-(4-(Benzamido)phenyl)-3-(thiazol-2-yl)urea |
| 1-(4-(Benzamido)phenyl)-3-(thiophen-2-yl)urea |
| 1-(4-(Benzamido)phenyl)-3-(1H-benzo[d]imidazol-2-yl)urea |
| 1-(4-(Benzamido)phenyl)-3-(1H-benzo[d]imidazol-5-yl)urea |
| 1-(4-(Benzamido)phenyl)-3-methylurea |
| 1-(4-(Benzamido)phenyl)-3-o-tolylurea |
| N-(4-chlorophenyl)benzamide |
| N-(4-ureidophenyl)benzamide |
| N-(2-aminophenyl)benzamide |
| N-(2-aminophenyl)-4-(chloromethyl)benzamide |
| N-(2-aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide |
| (S)-N-(2-Aminophenyl)-4-(((4-benzyl-4,5-dihydrooxazol-2-yl)thio)methyl)benzamide |
| (S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydrooxazol-2-yl)thio)methyl)benzamide |
| (S)-N-(2-Aminophenyl)-4-(((4-(pyridin-3-yl)-4,5-dihydrooxazol-2-yl)thio)methyl)benzamide |
| (S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide |
| Pyroglutamic Acid |
| Proline |
| Benzoic acid |
| 4-chloroaniline |
| 1,2-phenylenediamine |
| 3-nitroaniline |
| 1-naphthylamine |
| Benzoyl chloride |
| Ammonium thiocyanate |
| Potassium thiocyanate |
| Dicyclohexylcarbodiimide (DCC) |
| N,N'-carbonyldiimidazole |
| Methanesulfonic acid |
| Iodomethane |
| 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid |
Functional Group Interconversions and Scaffold Exploration
The chemical architecture of this compound and its analogues provides a versatile platform for a variety of chemical transformations. These modifications are pivotal for exploring the chemical space around this scaffold, leading to the development of new molecules with potentially valuable properties. Key transformations include functional group interconversions, which alter the reactivity and properties of the molecule, and scaffold exploration, where the core structure is modified to build more complex or diverse chemical entities.
One of the fundamental functional group interconversions involves the reduction of a nitro group to an amine. For instance, the synthesis of N-(2-aminophenyl)benzamide, a key precursor for many derivatives, is achieved through the reduction of the corresponding nitro compound, N-(2-nitrophenyl)benzamide. This transformation is typically carried out using catalytic hydrogenation with palladium on carbon. mdpi.com The resulting amino group serves as a handle for further derivatization, enabling the exploration of the chemical scaffold.
The amino group of N-(2-aminophenyl)benzamide can be acylated to introduce various substituents. For example, reaction with different carboxylic acids can yield a range of N-substituted benzamides. mdpi.com This approach allows for the systematic modification of the molecule's periphery to investigate structure-activity relationships.
A significant area of scaffold exploration for N-(2-acylaminophenyl)benzamides is their cyclization to form quinazolinones. This intramolecular cyclodehydration can be promoted by reagents like sulfuric acid. ekb.eg The reaction involves the formation of a new heterocyclic ring, fundamentally altering the core structure of the starting material. This transformation is of particular interest due to the wide range of biological activities associated with the quinazolinone scaffold. nih.govontosight.ai Researchers have developed various methods for synthesizing quinazolinones from 2-aminobenzamide (B116534) derivatives, including visible light-mediated synthesis and iodine-promoted reactions. nih.govrsc.org
The following table summarizes key functional group interconversions and scaffold explorations involving analogues of this compound:
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| tert-Butyl-N-(2-nitrophenyl)carbamate | H₂, Pd/C | tert-Butyl-N-(2-aminophenyl)carbamate | Functional Group Interconversion (Nitro Reduction) |
| N-(2-aminophenyl)benzamide | Carboxylic acid, coupling agents | N-(2-acylaminophenyl)benzamide | Scaffold Exploration (Acylation) |
| Benzamide derivatives | Sulfuric acid | Quinazolinone derivatives | Scaffold Exploration (Cyclization) |
| 2-Aminobenzamides and benzyl (B1604629) bromides | Visible light, methanol, room temperature | Quinazolinones | Scaffold Exploration (Cyclization) |
| 2-Aminobenzamides and α-keto acids | Water (solvent), catalyst-free | Quinazolinones | Scaffold Exploration (Cyclization) |
These transformations highlight the utility of the this compound scaffold as a versatile building block in synthetic chemistry. The ability to perform functional group interconversions and subsequent scaffold modifications allows for the generation of diverse libraries of compounds for various applications.
Further research has focused on expanding the diversity of the benzamide scaffold itself. For example, novel benzamide derivatives bearing phenylacetamidophenyl and benzamidophenyl scaffolds have been synthesized and identified as potential inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1). researchgate.net This demonstrates how modifications to the core benzamide structure can lead to compounds with specific biological targets. The synthesis of these complex molecules often involves multi-step sequences that rely on fundamental transformations like those described above.
The following table provides examples of scaffold exploration through the synthesis of diverse benzamide derivatives:
| Starting Scaffold | Modification Strategy | Resulting Scaffold |
| Benzamide | Introduction of a phenylacetamidophenyl group | Benzamide derivatives with a phenylacetamidophenyl scaffold |
| Benzamide | Introduction of a benzamidophenyl group | Benzamide derivatives with a benzamidophenyl scaffold |
| N-arylbenzamides | Varied substitutions on the aryl ring | Derivatives with potential as VEGFR-1 and VEGFR-2 inhibitors |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Crystallography for Molecular Conformation Elucidation
Comprehensive X-ray crystallography data for N-(2-benzamidophenyl)benzamide is not available in the retrieved search results. A crystallographic analysis would be essential to definitively determine its three-dimensional structure.
Determination of Crystal System and Space Group
The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group is a fundamental output of X-ray diffraction analysis, providing insight into the symmetry and repeating unit of the crystal lattice. mdpi.comnih.gov This information has not been found for this compound.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
An analysis of bond lengths and angles from a crystal structure would reveal the presence of hydrogen bonds. rsc.org In this compound, intramolecular hydrogen bonds could potentially form between the N-H donor of one amide group and the carbonyl oxygen acceptor of the adjacent amide group. Intermolecular hydrogen bonds between amide groups of different molecules would also be expected, playing a crucial role in the crystal packing. tandfonline.comgrafiati.com However, specific data on these networks for the title compound is unavailable.
Crystal Packing Characteristics
Understanding how individual molecules of this compound arrange themselves in the solid state is key to understanding its macroscopic properties. The crystal packing is dictated by intermolecular forces, primarily the hydrogen bonding network, and describes the formation of layers, chains, or more complex three-dimensional architectures. This information is not available from the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution.
Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Assignment
Limited NMR data has been reported for N,N'-(1,2-phenylene)dibenzamide. A full assignment requires correlating each signal in the ¹H and ¹³C NMR spectra to a specific hydrogen or carbon atom in the molecule.
Reported NMR Data: One source provides unassigned chemical shifts for the compound in a deuterated chloroform (B151607) solvent.
| Nucleus | Solvent | Chemical Shifts (ppm) |
|---|---|---|
| ¹H NMR (501 MHz) | CDCl₃ | 7.53, 7.51, 7.48, 7.47, 7.45, 7.43, 7.42, 7.28, 6.73 |
| ¹³C NMR (126 MHz) | CDCl₃ | 172.69, 154.40, 137.43, 130.90, 128.94, 126.63 |
Table 1: Unassigned ¹H and ¹³C NMR chemical shifts for N,N'-(1,2-phenylene)dibenzamide.
A complete and detailed assignment, which would involve attributing these shifts to specific protons and carbons within the benzamide (B126) and central phenylene rings, is not available in the search results.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands indicative of its amide and aromatic functionalities. Key expected vibrational frequencies include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the amide groups.
C=O Stretching (Amide I): A strong absorption band typically found between 1630 and 1680 cm⁻¹ due to the carbonyl stretch. For similar benzamide structures, this peak can appear around 1625 cm⁻¹. nih.gov
N-H Bending (Amide II): A band in the 1515-1570 cm⁻¹ range resulting from the in-plane bending of the N-H bond coupled with C-N stretching.
Aromatic C=C Stretching: Multiple peaks in the 1400-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the phenyl rings.
C-N Stretching: This vibration is expected in the 1200-1350 cm⁻¹ range. nih.gov
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would appear as strong bands in the 690-900 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. libretexts.org
The molecular formula for this compound is C₂₀H₁₆N₂O₂. epa.gov The expected exact mass would be approximately 316.12 g/mol .
Electron Impact Mass Spectrometry (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and numerous fragment ions. acdlabs.com The fragmentation pattern is a reproducible fingerprint of the molecule. For this compound, the molecular ion peak at m/z 316 would be expected. Common fragmentation pathways for benzamides involve the cleavage of the amide bond. researchgate.net A key fragment would likely be the benzoyl cation (C₆H₅CO⁺) at m/z 105, which can further lose carbon monoxide to form the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.net The fragmentation of the N-(2-benzamidophenyl) portion would also produce characteristic ions.
Electrospray Ionization Mass Spectrometry (ESI-MS): As a soft ionization technique, ESI-MS typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. acdlabs.com For this compound, the ESI-MS spectrum in positive ion mode would be expected to show a prominent peak at m/z 317, corresponding to the [M+H]⁺ ion. This technique is particularly useful for confirming the molecular weight of the compound. mdpi.com Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion could be performed to induce fragmentation and obtain structural information similar to that from EI-MS. asianpubs.org
Thermal Analysis: Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. openaccessjournals.com A TGA of this compound would reveal the temperature at which the compound begins to decompose. For many organic compounds of similar complexity, decomposition often begins at temperatures above 200°C. researchgate.net The TGA curve would show the percentage of weight loss at different temperature ranges, and the derivative of this curve (DTG) would indicate the temperatures of maximum decomposition rates. This analysis is crucial for determining the material's thermal stability. precisa.com
Elemental Analysis and Microanalytical Techniques
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₂₀H₁₆N₂O₂), the theoretical elemental composition can be calculated. This experimental data is then compared to the theoretical values to confirm the empirical formula and purity of the synthesized compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 20 | 240.2 | 75.93% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 5.10% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 8.86% |
| Oxygen | O | 16.00 | 2 | 32.00 | 10.12% |
| Total | | | | 316.348 | 100.00% |
Experimental values from elemental analysis that closely match these theoretical percentages would provide strong evidence for the compound's identity and purity. researchgate.net
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations
No molecular docking studies for N-(2-benzamidophenyl)benzamide against the specified targets were found in the reviewed literature. Research in this area has been directed towards its derivatives. For instance, various N-(2-aminophenyl)benzamide derivatives have been investigated as inhibitors of histone deacetylase 1 (HDAC1). acs.orgnih.gov Similarly, other benzamide (B126) derivatives have been explored as potential inhibitors of the tubulin colchicine (B1669291) site and tyrosine kinases, but data for the specific this compound compound is absent. nih.govmdpi.comnih.gov
Ligand-Receptor Binding Interactions (e.g., Tyrosine Kinase, HDAC1, Breast Cancer Proteins: PR, Akt, Tubulin Colchicine Site, PARP-1, VEGFR-2, Sirtuin-1)
Specific ligand-receptor binding interaction data for this compound with Tyrosine Kinase, HDAC1, breast cancer proteins (PR, Akt), the Tubulin Colchicine Site, PARP-1, VEGFR-2, or Sirtuin-1 is not available.
Binding Energy and Root Mean Square Deviation (RMSD) Analysis
There is no published data on the binding energy or Root Mean Square Deviation (RMSD) analysis for this compound in complex with the aforementioned biological targets.
Density Functional Theory (DFT) Calculations
While DFT calculations have been performed on structurally similar benzamide derivatives to understand their molecular geometry and electronic properties, researchgate.netnih.govsemanticscholar.org a specific DFT analysis for this compound is not found in the available literature.
Electronic Properties (Energy Gap, Chemical Hardness, Softness, Electronegativity, Chemical Potential, Electrophilicity Index)
The electronic properties for this compound, such as its energy gap, chemical hardness, softness, electronegativity, chemical potential, and electrophilicity index, have not been reported.
Optimization of Molecular Geometry and Structural Parameters (Bond Lengths, Angles)
Optimized molecular geometry and specific structural parameters (bond lengths and angles) for this compound derived from DFT calculations are not available.
Molecular Dynamics (MD) Simulations
No molecular dynamics (MD) simulation studies focused on this compound to analyze its dynamic behavior and stability in complex with biological targets have been published.
Physicochemical Property Prediction (e.g., XLogP3-AA, Hydrogen Bond Donor Count)
The prediction of physicochemical properties is a critical step in evaluating the drug-likeness and potential bioavailability of a compound. In silico tools are frequently used to calculate these properties, offering a rapid and cost-effective alternative to experimental methods. For derivatives of 2-benzoylamino-N-phenyl-benzamide, which are structurally related to this compound, computational tools have been used to predict a range of characteristics. researchgate.net These assessments help in understanding parameters like lipophilicity, molecular weight, polarity, and solubility, which are crucial for oral bioavailability. researchgate.net
The following table presents key predicted physicochemical properties for a closely related compound, N-(2-aminophenyl)benzamide, which provides a reference point for understanding the properties of this compound.
| Property | Value | Source |
| Molecular Weight | 212.25 g/mol | nih.gov |
| XLogP3 | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 2 | nih.gov |
| Topological Polar Surface Area | 55.1 Ų | nih.gov |
This data is for N-(2-aminophenyl)benzamide, a structurally related compound.
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. nih.gov
The analysis involves generating a Hirshfeld surface, where the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is measured. nih.gov These distances are used to create a normalized contact distance (dₙₒᵣₘ), which is visualized on the surface using a color scale. Red spots on the dₙₒᵣₘ surface indicate short interatomic contacts, such as strong hydrogen bonds, while blue and white regions represent longer contacts with weaker interactions. nih.gov
Furthermore, two-dimensional fingerprint plots are generated from the Hirshfeld surface, which summarize the intermolecular contacts by plotting dᵢ against dₑ. nih.gov These plots provide a quantitative breakdown of the different types of interactions contributing to the crystal packing. For amide-containing molecules, common interactions identified through this method include:
O···H/H···O contacts: Representing hydrogen bonds, which appear as distinct, sharp spikes in the fingerprint plot. nih.gov
C···H/H···C contacts: Indicative of weaker C-H···π interactions. researchgate.net
In related benzamide structures, Hirshfeld analysis has been instrumental in elucidating how molecules are linked through intermolecular forces like N—H⋯O hydrogen bonds, which often form chains or dimers within the crystal. nih.govresearchgate.net This analysis provides a detailed understanding of the supramolecular architecture, which influences the physical properties of the compound. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.org The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular properties. longdom.orgjocpr.com
A QSAR model is typically expressed as a mathematical equation: Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org
In this model, the "predictors" are quantifiable physicochemical properties or theoretical molecular descriptors, while the "response" is the biological activity. wikipedia.org These descriptors can include parameters related to hydrophobicity, electronics, sterics, and topology. longdom.org QSAR studies are vital in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. wikipedia.orgjocpr.com For N-(2-Aminophenyl)-Benzamide derivatives, QSAR studies have been employed to explore their potential as inhibitors of specific enzymes, revealing that biological activity is governed by various thermodynamic, electronic, and structural descriptors. sphinxsai.com
The Topliss tree is a stepwise, non-mathematical decision-making scheme used in medicinal chemistry for the strategic modification of aromatic rings to optimize biological activity. drughunter.com It guides the synthesis of analogs based on the activity of previously tested compounds. The process typically begins with an unsubstituted phenyl group. drughunter.com
The classic Topliss tree for aromatic substitutions proceeds as follows:
Synthesize and test the 4-Chloro (4-Cl) analog.
If more potent: This suggests that an electron-withdrawing, lipophilic substituent is favorable. The next suggested analog is the 3,4-dichloro (3,4-diCl) derivative.
If equipotent: This indicates that the effect might be due to lipophilicity or a specific steric interaction. The next analog to synthesize is the 4-methyl (4-CH₃) derivative.
If less potent: This suggests that an electron-donating group might be preferred, or that steric hindrance at the 4-position is detrimental. The next suggested analog is the 4-methoxy (4-OCH₃) derivative. drughunter.com
This operational scheme allows chemists to efficiently navigate the chemical space to identify more potent compounds without random synthesis, making it a valuable tool for lead optimization. drughunter.com
In QSAR models, lipophilic and electronic properties are among the most critical descriptors that influence a compound's biological activity. ubaya.ac.id
Lipophilic Properties: Lipophilicity, often quantified by the partition coefficient (log P) or the distribution coefficient (log D), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. jocpr.com This property is crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross biological membranes. jocpr.com In the context of QSAR for benzamide derivatives, hydrophobic character has been identified as a crucial factor for inhibitory activity, suggesting that the inclusion of hydrophobic substituents can enhance potency. nih.gov
Electronic Properties: These properties describe the distribution of electrons within a molecule and influence its ability to interact with biological targets through forces like hydrogen bonds and electrostatic interactions. ubaya.ac.id Electronic effects are often described by Hammett constants (σ), which quantify the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. QSAR studies on benzamide-related compounds have shown that the presence of specific groups, such as hydrogen bond donors, can positively contribute to activity, while the introduction of certain electron-withdrawing groups can have a negative influence on potency. nih.govnih.gov
Biological Activities and Mechanistic Investigations in Vitro Context
Enzyme Inhibition Studies
Derivatives of N-(2-aminophenyl)benzamide have been identified as a significant class of inhibitors targeting histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. nih.govnih.gov The benzamide (B126) moiety is a well-established pharmacophore in the design of HDAC inhibitors. nih.gov
Research has demonstrated that N-(2-aminophenyl)benzamide-based compounds are potent inhibitors of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3. These enzymes are zinc-dependent and are frequently dysregulated in various diseases, including cancer. nih.gov
One specific derivative, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, exhibited a clear inhibitory pattern against Class I isoforms with IC50 values of 95.2 nM for HDAC1, 260.7 nM for HDAC2, and 255.7 nM for HDAC3. nih.gov Another study focusing on a different series of N-(2-aminophenyl)-benzamide derivatives identified compounds that inhibit HDAC1 and HDAC2 at nanomolar concentrations. nih.gov These findings underscore the potency of this chemical scaffold against key Class I HDACs.
Table 1: Inhibitory Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide against Class I HDACs
| Isoform | IC50 (nM) |
|---|---|
| HDAC1 | 95.2 |
| HDAC2 | 260.7 |
| HDAC3 | 255.7 |
Data sourced from Frontiers in Chemistry. nih.gov
The inhibitory action of N-(2-benzamidophenyl)benzamide derivatives on HDACs is fundamentally linked to the function of the benzamide portion as a zinc-binding group (ZBG). nih.govmdpi.com The active site of Class I, II, and IV HDACs contains a catalytic zinc ion that is essential for the deacetylation reaction. mdpi.com
The N-(2-aminophenyl)-benzamide functionality chelates this zinc ion, disrupting the enzyme's catalytic activity. nih.gov This interaction is a defining characteristic of many benzamide-based HDAC inhibitors. mdpi.com Modeling studies of similar benzamide inhibitors in the active site of HDAC2 have helped to elucidate this binding pattern, confirming the crucial role of the ortho-amino benzamide group in coordinating with the zinc ion. nih.gov
Compounds based on the N-(2-aminophenyl)benzamide scaffold have demonstrated a notable selectivity profile, primarily targeting Class I HDACs. The benzamide group itself is recognized for conferring excellent inhibitory selectivity for this class of enzymes. mdpi.com
For instance, the derivative N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide was found to be highly selective for Class I HDACs, with IC50 values against Class IIa (HDAC4, HDAC7, HDAC9) and Class IIb (HDAC6) isoforms being over 5,000 nM. nih.gov This particular compound showed a preference for HDAC1, with a 2.74-fold selectivity over HDAC2 and a 2.69-fold selectivity over HDAC3. nih.gov In contrast, some 2-substituted benzamide analogues have been developed that show high selectivity for HDAC3, demonstrating that modifications to the core structure can fine-tune the isoform selectivity profile.
In the context of developing agents that can target both inflammation and cancer, derivatives of N-2-(phenylamino) benzamide have been investigated as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). nih.gov A study detailed the design of a series of agents based on this scaffold, aiming to combine anti-inflammatory and anticancer effects. nih.gov
The lead compound from this series, designated 1H-30, not only showed an enhanced inhibitory effect on COX-2 when compared to the reference drug tolfenamic acid but also demonstrated potent inhibition of Topo I. nih.gov This dual-action capability highlights the versatility of the benzamide scaffold in targeting multiple enzymatic pathways involved in disease progression. nih.gov
Currently, there is no available research data from the conducted searches to suggest that this compound or its direct derivatives act as inhibitors of human carbonic anhydrase isoforms hCA I, hCA II, hCA IX, or hCA XII. Studies on inhibitors for these specific enzymes predominantly focus on other chemical classes, such as sulfonamides. nih.gov
Acetylcholinesterase (AChE) Inhibition
Derivatives of benzamide have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. A study involving a series of halogenated 2-hydroxy-N-phenylbenzamides, also known as salicylanilides, demonstrated moderate AChE inhibition. nih.govnih.gov The half-maximal inhibitory concentration (IC50) values for these compounds were found to be within a narrow range of 33.1 to 85.8 µM. nih.govnih.govresearchgate.net The inhibitory action of these derivatives on AChE was generally more potent than their effect on butyrylcholinesterase (BuChE). nih.govnih.gov
Tubulin Polymerization Inhibition
The inhibition of tubulin polymerization is a key mechanism for disrupting mitosis in cancer cells. Various derivatives of benzamide have been identified as potent inhibitors of this process. Specifically, a series of novel N-benzylbenzamide derivatives were designed and synthesized to act as tubulin polymerization inhibitors. nih.gov One compound from this series, designated 20b, demonstrated significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, thereby inhibiting its polymerization. nih.gov Similarly, other research has highlighted that arylamide and benzimidazole-based carboxamide derivatives can effectively inhibit tubulin polymerization, leading to anticancer effects. researchgate.netnih.gov For instance, one benzimidazole (B57391) derivative, compound 7n, was found to inhibit tubulin polymerization with an IC50 value of 5.05 µM. nih.gov
Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition
Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme crucial for DNA damage repair, making it a significant target in cancer therapy. nih.gov Benzamide itself is recognized as a potent PARP inhibitor. medchemexpress.comnih.gov A series of benzamide derivatives featuring benzamidophenyl and phenylacetamidophenyl scaffolds have been developed and evaluated for their PARP-1 inhibitory effects. nih.gov Within this series, a specific compound, 13f, exhibited an exceptionally potent PARP-1 inhibitory effect, with an IC50 value of 0.25 nM. nih.gov The activation of PARP is considered an early event in neurotoxicity, and its inhibition by benzamide derivatives has been shown to offer neuroprotective effects in vitro. nih.gov The mechanism of action involves the benzamide moiety, which is a key pharmacophore in many existing PARP inhibitors. researchgate.net
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govmdpi.com Consequently, inhibiting VEGFR-2 is a critical strategy in developing anti-angiogenic cancer therapies. mdpi.com While direct studies on this compound are limited, related benzimidazole derivatives have shown significant activity against VEGFR-2. nih.govnih.gov For example, a novel 2-aminobenzimidazole (B67599) derivative, Jzu 17, was found to inhibit the phosphorylation of VEGFR-2 and its downstream signaling molecules in human umbilical vein endothelial cells (HUVECs). nih.gov This inhibition of VEGF-A-induced signaling suppresses endothelial cell proliferation, migration, and invasion. nih.govnih.gov Molecular docking studies further suggest that these types of compounds can bind to VEGFR-2 with high affinity. nih.govnih.gov
Anticancer Activity in Cell Lines
Antiproliferative Activity against Various Cancer Cell Lines
Benzamide derivatives have demonstrated significant antiproliferative activity across a range of human cancer cell lines. The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
A study on benzamide derivatives containing a benzamidophenyl scaffold showed potent activity against human colorectal cancer cells. nih.gov Specifically, compound 13f was most effective against HCT116 cells with an IC50 of 0.30 µM and DLD-1 cells with an IC50 of 2.83 µM. nih.gov Other research into different benzamide and benzimidazole derivatives has shown broad-spectrum antiproliferative effects. For instance, a novel benzimidazole derivative exhibited high cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org The table below summarizes the antiproliferative activity of various benzamide derivatives against several cancer cell lines.
| Derivative Class | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Benzamide derivative (13f) | HCT116 | Colorectal Carcinoma | 0.30 | nih.gov |
| Benzamide derivative (13f) | DLD-1 | Colorectal Adenocarcinoma | 2.83 | nih.gov |
| Benzimidazole derivative (se-182) | HepG2 | Hepatocellular Carcinoma | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 | Lung Carcinoma | 15.80 | jksus.org |
| N-benzylbenzamide derivative (20b) | Various | Multiple | 0.012 - 0.027 | nih.gov |
| Benzimidazole-carboxamide derivative (7n) | SK-Mel-28 | Melanoma | 2.55 | nih.gov |
Cell Cycle Arrest Induction
A key mechanism through which benzamide derivatives exert their anticancer effects is the induction of cell cycle arrest, preventing cancer cells from dividing and proliferating. Research has shown that these compounds can halt the cell cycle at different phases, most notably the G2/M and G0/G1 phases.
A benzamide derivative (13f) with a benzamidophenyl scaffold was found to induce cell cycle arrest at the G2/M phase in HCT116 human colorectal cancer cells. nih.gov This arrest is a downstream consequence of its potent PARP-1 inhibition, which leads to the accumulation of DNA damage that the cell cannot repair, thereby preventing mitosis. nih.gov Other related compounds, such as certain benzimidazole and quinazoline (B50416) derivatives, have also been shown to cause a significant accumulation of cells in the G2/M phase. nih.govmdpi.com For example, one benzimidazole derivative, compound 7n, dose-dependently arrested the cell cycle in the G2/M phase in melanoma cells, consistent with its role as a tubulin polymerization inhibitor. nih.gov
In addition to G2/M arrest, some related heterocyclic compounds have been shown to induce arrest in the G0/G1 phase. For instance, certain synthetic indole (B1671886) derivatives can induce G0/G1 arrest at lower concentrations by activating specific signaling pathways. nih.gov Similarly, the drug niclosamide, which shares some structural similarities, has been reported to induce G1 phase arrest in head and neck squamous cell carcinoma. frontiersin.org This indicates that the broader class of benzamide-related compounds can interfere with multiple checkpoints in the cell cycle.
Apoptosis Induction and Related Biomarker Modulation
N-substituted benzamide derivatives have been identified as compounds capable of inducing apoptosis in cancer cell lines. nih.gov Mechanistic studies, particularly with the lead compound declopramide, have shown that these molecules trigger the intrinsic, or mitochondrial, pathway of apoptosis. nih.govnih.gov This pathway is initiated by the release of cytochrome c from the mitochondria into the cytosol. nih.gov In the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form a complex known as the apoptosome, which subsequently activates caspase-9. nih.gov
The activation of caspase-9, an initiator caspase, sets off a cascade involving the activation of effector caspases such as caspase-3. nih.gov Activated caspase-3 is responsible for cleaving numerous cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis. nih.govnih.gov The cleavage of PARP by caspase-3 generates specific fragments, such as an 89-kD catalytic fragment and a 24-kD DNA-binding domain, which is a well-established marker of apoptosis. nih.gov
The regulation of this apoptotic process is heavily influenced by the Bcl-2 family of proteins. nih.gov The ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) at the mitochondrial membrane is a critical determinant of cell fate. nih.gov Studies have demonstrated that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis, confirming the central role of the mitochondrial pathway. nih.govresearchgate.net This suggests that N-substituted benzamides may act by altering the Bax/Bcl-2 ratio, which in turn modulates mitochondrial membrane integrity and potential, leading to cytochrome c release. nih.gov Indeed, N-phenylbenzamides have been identified as potent inhibitors of the mitochondrial permeability transition pore (PTP), the persistent opening of which leads to mitochondrial dysfunction and depolarization, a key event in apoptosis. nih.gov While caspase-8 is central to the extrinsic apoptotic pathway, its inhibition showed less effect on declopramide-induced apoptosis compared to the inhibition of caspase-9. nih.gov
Table 1: Key Biomarkers Modulated by N-substituted Benzamides in Apoptosis Induction
| Biomarker | Modulation | Role in Apoptosis |
|---|---|---|
| Bax/Bcl-2 Ratio | Increased | Regulates mitochondrial outer membrane permeabilization. nih.gov |
| Mitochondrial Membrane | Depolarization | Leads to the release of pro-apoptotic factors. nih.gov |
| Cytochrome c | Released into cytosol | Essential component for apoptosome formation. nih.govnih.gov |
| Caspase-9 | Activated | Initiator caspase in the intrinsic pathway. nih.govnih.gov |
| Caspase-3 | Activated | Effector caspase that cleaves key cellular proteins. nih.gov |
| PARP | Cleaved | A hallmark of caspase-3 activation and apoptosis. nih.gov |
| Caspase-8 | Minor involvement | Initiator caspase of the extrinsic pathway. nih.gov |
Inhibition of Colony Formation and Cell Migration
The antiproliferative activity of N-phenylbenzamide derivatives has been demonstrated through colony formation assays, which measure the ability of single cells to grow into colonies. nih.govnih.gov The N-phenyl-2-(aniline) benzamide derivative N53, and particularly its hydrochloride salt (N53·HCl), has shown significant inhibition of colony formation in human colon cancer cell lines such as HT29 and RKO. nih.govresearchgate.net This inhibition is dose-dependent and indicates that these compounds can suppress the sustained proliferation that is characteristic of cancer cells. nih.gov
Cell migration is another critical process in cancer metastasis, allowing cancer cells to move from a primary tumor to invade surrounding tissues and distant organs. nih.govnih.gov The ability of a compound to inhibit cell migration is a key indicator of its potential as an anti-metastatic agent. While detailed studies on the effect of this compound on cell migration are not extensively documented, the general anti-cancer profile of related benzamides suggests this as a plausible mechanism of action that warrants further investigation. ijper.org
Table 2: Effect of N-phenyl-2-(aniline) benzamide derivative (N53·HCl) on Colony Formation of Colon Cancer Cells
| Cell Line | Treatment | Observation | Reference |
|---|---|---|---|
| HT29 | N53·HCl (various concentrations) | Dose-dependent inhibition of cell colony formation. | nih.gov |
| RKO | N53·HCl (various concentrations) | Dose-dependent inhibition of cell colony formation. | nih.gov |
Antiparasitic Activity
Derivatives of N-phenylbenzamide have emerged as a promising class of compounds with significant activity against kinetoplastid parasites, which are responsible for neglected tropical diseases such as African trypanosomiasis (Trypanosoma brucei), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania donovani). nih.govsemanticscholar.orgwikipedia.orgmdpi.com Synthetic heterocyclic diamidines, which include N-phenylbenzamide structures, show excellent activity against these eukaryotic parasites. researchgate.net Specifically, bisarylimidamide derivatives have demonstrated submicromolar inhibitory activity against all three of these parasites (T. brucei, T. cruzi, and L. donovani). semanticscholar.org Other related series, such as bis(2-aminoimidazolines) and bis(2-aminobenzimidazoles), also show activity in the micromolar range against Trypanosoma brucei. nih.govsemanticscholar.org
Table 3: In Vitro Activity of N-Phenylbenzamide Analogs Against Kinetoplastid Parasites
| Compound Class | Target Parasite | Activity Range |
|---|---|---|
| Bis(2-aminoimidazolines) | Trypanosoma brucei | Micromolar |
| Bis(2-aminobenzimidazoles) | Trypanosoma brucei | Micromolar |
| Bisarylimidamides | Trypanosoma brucei | Submicromolar |
| Bisarylimidamides | Trypanosoma cruzi | Submicromolar |
| Bisarylimidamides | Leishmania donovani | Submicromolar |
The primary target for these antiparasitic N-phenylbenzamide derivatives is the parasite's mitochondrial DNA, known as kinetoplast DNA (kDNA). nih.govacs.org This kDNA is a unique and complex network of thousands of catenated DNA minicircles and a few maxicircles, and it is rich in adenine-thymine (AT) base pairs. nih.govresearchgate.net The N-phenylbenzamide compounds act as AT-rich DNA minor groove binders. nih.govsemanticscholar.org They bind strongly and selectively to the minor groove of the kDNA, an interaction that is crucial for their trypanocidal activity. nih.govacs.org This binding is thought to initiate a series of events that ultimately lead to the destruction of the kDNA network. researchgate.net
A key mechanistic consequence of the binding of N-phenylbenzamide derivatives to kDNA is the displacement of essential DNA-binding proteins. nih.govacs.org Strong experimental evidence suggests that these compounds can displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites within the kinetoplast. nih.govacs.org These HMG-box proteins are vital for maintaining the structure and function of the kDNA network. nih.gov By displacing these proteins, the compounds disrupt the kDNA architecture, leading to the disintegration of the network and, ultimately, parasite death. nih.govacs.org
Other Biological Activities
In addition to their pro-apoptotic and antiparasitic effects, various N-substituted benzamide derivatives have been reported to possess other significant biological activities. Certain analogues have been shown to have anti-inflammatory properties by inhibiting NFκB (nuclear factor kappa B) activity and the production of TNFα (tumor necrosis factor-α). nih.gov Furthermore, some N-substituted benzamides have demonstrated radio- and chemo-sensitising capabilities in tumor models, suggesting they can enhance the efficacy of conventional cancer therapies. nih.gov Other related N-phenyl-2-(aniline) benzamide derivatives have been identified as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2), enzymes that are often dysregulated in cancer. nih.govresearchgate.net The broad spectrum of activity for this class of compounds also extends to antibacterial and antifungal effects. nanobioletters.com
Free Radical Scavenging Mechanisms
The antioxidant potential of benzamide derivatives has been explored through various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being a common method. This assay evaluates the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the DPPH radical is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm. mdpi.com
A study on a series of hydrazone derivatives of 2-(benzamido)benzohydrazide, which are structurally related to this compound, assessed their antioxidant potential using the DPPH method. While specific quantitative data for this compound is not provided, this study highlights that the benzamide scaffold is a constituent of molecules with demonstrated free radical scavenging capabilities. The antioxidant activity in these assays is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 1: DPPH Radical Scavenging Activity of Representative Benzamide Derivatives
| Compound | Assay | Results | Reference |
|---|---|---|---|
| 2-(benzamido) benzohydrazide (B10538) derivatives | DPPH radical scavenging assay | Compounds exhibited antioxidant activities. | |
| N-arylbenzamides | DPPH and FRAP assays | Most derivatives showed improved antioxidative properties compared to the reference molecule BHT. |
Note: This table is illustrative and based on findings for related benzamide compounds, not this compound itself.
Antifibrotic Activity
Research into the antifibrotic potential of benzamide derivatives has identified their role as inhibitors of histone deacetylases (HDACs). A novel class of HDAC inhibitors containing the N-(2-aminophenyl)-benzamide functionality has been shown to possess antifibrotic activity. cornell.edu These compounds, which are structurally very similar to this compound, have demonstrated efficacy in preclinical models of pulmonary fibrosis. cornell.edu
The antifibrotic mechanism of these benzamide derivatives is linked to their ability to inhibit Class I HDAC enzymes. In vitro studies on fibroblast cells are crucial for elucidating these effects. Key parameters investigated in such studies include the reduction of collagen deposition, inhibition of fibroblast proliferation, and modulation of fibrotic markers. While direct in vitro data on this compound is not available, the findings for N-(2-aminophenyl)-benzamide inhibitors suggest a promising avenue for the antifibrotic activity of this class of compounds.
Table 2: In Vitro Antifibrotic Activity of N-(2-Aminophenyl)-benzamide Derivatives
| Cell Line | Method | Key Findings | Reference |
|---|---|---|---|
| Not Specified | HDAC Inhibition Assay | Inhibition of HDAC1 and HDAC2 at nanomolar concentrations. | cornell.edu |
| A549 and SF268 cancer cell lines | Antiproliferative Assay | Antiproliferative activity at micromolar concentrations. | cornell.edu |
Note: This table presents data for the closely related N-(2-aminophenyl)-benzamide derivatives.
Anti-inflammatory Mechanisms (e.g., NF-κB pathway modulation, NO, IL-1β suppression)
The anti-inflammatory properties of benzamide derivatives have been attributed to their ability to modulate key inflammatory pathways, most notably the nuclear factor-kappa B (NF-κB) pathway. The NF-κB signaling cascade is a critical regulator of the inflammatory response, and its inhibition can lead to the suppression of various pro-inflammatory mediators.
A study on N-2-(phenylamino) benzamide derivatives demonstrated that a lead compound from this series suppressed the activation of the NF-κB pathway in cancer cells. nih.gov Mechanistically, this compound was found to inhibit the nuclear translocation of NF-κB. nih.gov This is a crucial step in the activation of the pathway, as it prevents NF-κB from binding to the promoter regions of target genes that encode pro-inflammatory proteins.
Furthermore, the same study reported that the compound suppressed the production of nitric oxide (NO) and interleukin-1β (IL-1β) in RAW264.7 macrophage-like cells. nih.gov NO is a signaling molecule that can have pro-inflammatory effects at high concentrations, while IL-1β is a potent pro-inflammatory cytokine. The suppression of both NO and IL-1β points to a significant anti-inflammatory potential for this class of benzamides.
Table 3: In Vitro Anti-inflammatory Effects of a Representative N-2-(Phenylamino) Benzamide Derivative (Compound 1H-30)
| Cell Line | Target | Effect | Reference |
|---|---|---|---|
| Cancer cells | NF-κB Pathway | Suppressed activation | nih.gov |
| Cancer cells | NF-κB Nuclear Translocation | Inhibited | nih.gov |
| RAW264.7 cells | Nitric Oxide (NO) Production | Suppressed | nih.gov |
| RAW264.7 cells | Interleukin-1β (IL-1β) Production | Suppressed | nih.gov |
Note: This table presents data for a derivative of N-2-(phenylamino) benzamide and not this compound itself.
Structure Activity Relationship Sar Studies
Impact of Aromatic Substituent Patterns on Biological Activity
The substitution patterns on the two aromatic (phenyl) rings of the N-(2-benzamidophenyl)benzamide scaffold are critical determinants of biological efficacy. Modifications to these rings can influence the molecule's interaction with the target enzyme, such as HDACs. For instance, in related N-(2-aminophenyl)benzamide derivatives, the antiplasmodial and cytotoxic activities are strongly dependent on the substitution pattern of the anilino (aminophenyl) portion of the molecule. mdpi.comresearchgate.net
SAR studies on N-(2-amino-5-substituted phenyl)benzamides as HDAC2 inhibitors have revealed that substituents at the 5-position of the aminophenyl ring can significantly affect inhibitory activity. The introduction of various groups at this position is designed to probe a specific "foot pocket" within the enzyme's active site. nih.gov The nature of these substituents, whether they are bulky, electron-donating, or electron-withdrawing, alters the binding affinity and kinetics. For example, a co-complex crystal structure of HDAC2 with N-(4-aminobiphenyl-3-yl)benzamide demonstrated specific interactions that rationalize the time-dependent binding observed in several analogs. nih.gov The size and physicochemical properties of these substituents directly impact how they fit within the binding site and interact with surrounding amino acid residues. mdpi.comresearchgate.net
Furthermore, in the context of bis-benzamide inhibitors targeting the androgen receptor, a nitro group at the N-terminus was found to be essential for biological activity, highlighting the profound impact a single substituent can have. nih.gov These findings underscore the principle that strategic placement of substituents on the aromatic rings is a key strategy for modulating the potency and selectivity of this compound-based compounds.
Role of Linker Moieties and Zinc-Binding Groups (ZBG)
The this compound scaffold is a classic example of an HDAC inhibitor where one of the benzamide (B126) moieties functions as a crucial Zinc-Binding Group (ZBG). nih.govdrugbank.com In zinc-dependent enzymes like HDACs, a zinc ion is essential for the catalytic reaction. nih.govtandfonline.com The ZBG coordinates with this zinc ion in the active site, which is a decisive factor for the compound's inhibitory activity. nih.govtandfonline.com
The benzamide group is a well-established ZBG known for conferring excellent inhibitory selectivity for class I HDACs (HDAC1, 2, 3, and 8) when compared to other ZBGs like hydroxamic acids, which tend to be less selective. nih.govdrugbank.comnih.gov The kinetic profile of inhibitors is not solely dependent on the ZBG but is also influenced by the linker and capping groups. nih.gov
Influence of Capping Groups and Heterocyclic Replacements
Replacing the terminal phenyl ring with various heterocyclic systems has been a fruitful strategy for optimizing activity. Studies have shown that five-membered semisaturated rings, such as imidazolin-4-one or chiral oxazolines, can be effective replacements for the more common pyrimidine (B1678525) or phenyl caps (B75204). researchgate.netresearchgate.net These heterocyclic replacements can lead to potent and highly selective inhibitors. For example, certain chiral oxazoline (B21484) capping groups have resulted in compounds with IC50 values as low as 6 nM for HDAC3 and over 1000-fold selectivity against HDAC1. researchgate.netresearchgate.net
The stereochemistry of these chiral heterocyclic caps plays a crucial role in determining affinity and selectivity. researchgate.net Furthermore, substitutions on the capping group itself can fine-tune the inhibitor's properties. Electron-withdrawing substituents on the cap have been shown to improve selectivity towards HDAC3. researchgate.net This demonstrates that both the core structure of the capping group and its substitution pattern are vital for achieving potent and selective inhibition.
Bioisosteric Replacements in this compound Scaffolds
Bioisosteric replacement, the substitution of a molecular fragment with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic profiles. researchgate.netdrughunter.com In the context of benzamide scaffolds, this approach has been applied to various parts of the molecule, including the core amide functionality.
One study investigated eight different bioisosteric replacements for the amide group in an ortho-substituted benzamide active against C. elegans. nih.govnih.gov The goal was to assess the importance of the amide group for the compound's nematicidal activity. The results showed that replacing the amide with functionalities like N-alkylamides or a sulfonamide led to a significant loss of activity. nih.gov However, other replacements yielded compounds with moderate to high activity.
The most successful bioisosteres were thioamide and selenoamide, which resulted in motility reduction comparable to the parent benzamide compound. nih.gov This highlights that while the core geometry and hydrogen bonding capabilities of the amide are important, certain isosteres can effectively mimic these features to retain or even enhance biological activity.
| Entry | Compound/Bioisostere | Motility Reduction (%) at 10 µM |
|---|---|---|
| 1 | Reference Benzamide (1a) | ~100% |
| 2 | Thioamide (3) | 92% |
| 3 | Selenoamide (4) | 100% |
| 4 | N-methylthioamide (6) | 59% |
| 5 | Urea (B33335) (7) | 47% |
| 6 | N-alkylamides (5a-c) | No Significant Activity |
| 7 | Sulfonamide (8) | No Significant Activity |
Quantitative Correlation of Structural Features with Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. Several 2D and 3D-QSAR studies have been performed on N-(2-aminophenyl)benzamide derivatives to build predictive models for their HDAC inhibitory activity. semanticscholar.orgsphinxsai.comresearchgate.net These models provide valuable insights into the key structural features that govern efficacy and guide the design of new, more potent inhibitors.
A 3D-QSAR study on 48 aminophenyl benzamide derivatives generated a robust five-point pharmacophore model, which consisted of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. eurekaselect.comnih.gov The resulting atom-based 3D-QSAR model showed excellent statistical correlation and predictive power. eurekaselect.comnih.gov Analysis of the model revealed several key determinants for HDAC inhibition:
Hydrophobicity: The model suggested that hydrophobic character is a crucial factor for activity, and the inclusion of hydrophobic substituents is likely to enhance HDAC inhibition. eurekaselect.comnih.gov
Hydrogen Bonding: The presence of hydrogen bond donating groups positively contributes to the inhibitory potency. eurekaselect.comnih.gov
Electronic Effects: Electron-withdrawing groups were found to have a negative influence on the potency of the inhibitors. eurekaselect.comnih.gov
Another QSAR study focusing on HDAC2 inhibitors also generated highly predictive 2D and 3D models. The 3D molecular field analysis (MFA) model demonstrated a good fit and strong predictive capability. sphinxsai.com This model indicated the importance of steric interactions, suggesting that bulky groups could be beneficial at certain positions. It also highlighted that electronegative groups should be substituted on the aromatic ring, and the presence of H-bond acceptors would likely increase the compound's activity. sphinxsai.com
| QSAR Model Type | Correlation Coefficient (r²) | Cross-Validated Coefficient (q² or r²CV) | Predictive Coefficient (r²pred) | Key Findings | Reference |
|---|---|---|---|---|---|
| 3D-QSAR (Atom-based) | 0.99 | 0.85 | Not Reported | Hydrophobicity and H-bond donors are crucial; electron-withdrawing groups are detrimental. | eurekaselect.comnih.gov |
| 2D-QSAR (GFA) | 0.794 | 0.634 | 0.6343 | Provides a good baseline correlation for 2D structural features. | sphinxsai.com |
| 3D-QSAR (MFA) | 0.927 | 0.815 | 0.845 | Steric bulk and electronegative groups on the aromatic ring are important. | sphinxsai.com |
| 3D-QSAR | 0.736 | Not Reported | Not Reported | Validated model used to predict activity for a larger set of compounds. | researchgate.netrjptonline.org |
These QSAR findings provide a quantitative framework for understanding the SAR of the this compound scaffold and offer clear guidelines for the rational design of future derivatives with improved biological efficacy. eurekaselect.comnih.gov
Coordination Chemistry and Metal Complexation
Formation of Metal Complexes (e.g., Cu(II), Co(II), Fe(III), Ni(II), Pt(IV), Zn(II))
N-(2-benzamidophenyl)benzamide readily forms complexes with a range of divalent and trivalent metal ions. The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt (such as chlorides, acetates, or sulfates) in a suitable solvent, often under reflux conditions. The amide groups within the ligand structure play a crucial role in the complexation process. While the neutral amide group can coordinate through its oxygen atom, deprotonation of the amide nitrogen allows for coordination through the nitrogen atom, leading to the formation of stable chelate rings.
Studies on analogous systems, such as Schiff bases derived from o-phenylenediamine (B120857) and various benzamide (B126) derivatives, have demonstrated the successful formation of complexes with Cu(II), Co(II), Ni(II), and Zn(II). researchgate.netuobaghdad.edu.iqrsc.org For instance, the reaction of Schiff base ligands derived from o-phenylenediamine with metal chlorides has been shown to yield stable complexes. researchgate.net Similarly, Fe(III) complexes have been synthesized using related N,N'-bis(salicylidene)-1,2-phenylenediamine ligands, indicating the capability of the 1,2-phenylenediamine scaffold to coordinate with iron. mdpi.comnih.gov The formation of Pt(IV) complexes, while less commonly reported with this specific type of ligand, can be achieved through oxidative addition to Pt(II) precursors or by direct synthesis with Pt(IV) salts, as seen with other N-donor ligands. nih.govmdpi.com
The formation of these complexes is influenced by factors such as the nature of the metal ion, the reaction conditions (pH, temperature, solvent), and the stoichiometry of the reactants.
Ligand Binding Modes and Denticity (e.g., Bidentate Donor Properties)
The this compound ligand typically functions as a bidentate donor, coordinating to a central metal ion through two donor atoms to form a stable chelate ring. purdue.edu The most common coordination mode involves the two nitrogen atoms of the deprotonated amide groups. This N,N-bidentate coordination is prevalent in complexes with related ligands derived from o-phenylenediamine. rsc.orglibretexts.org
Alternatively, the ligand can exhibit a bidentate N,O-coordination mode. This can occur through one deprotonated amide nitrogen and one carbonyl oxygen atom. This mode of binding is observed in various metal complexes with benzamide-derived ligands. The specific binding mode adopted can be influenced by the metal ion's electronic properties and steric factors. For example, infrared spectroscopy studies on related benzamide complexes have shown shifts in the C=O stretching frequency upon complexation, indicating the involvement of the carbonyl oxygen in coordination.
The formation of a five- or six-membered chelate ring upon coordination contributes significantly to the thermodynamic stability of the resulting metal complex, an observation known as the chelate effect. researchgate.net
Characterization of Complex Stoichiometry (e.g., Metal-to-Ligand Ratios)
The stoichiometry of the metal complexes formed with this compound can vary, with common metal-to-ligand ratios being 1:1, 1:2, and occasionally 2:1. The specific ratio is dependent on the coordination number of the metal ion and the reaction conditions.
In many instances, 1:2 (metal:ligand) complexes are formed, particularly with metal ions that favor a coordination number of four or six. For example, studies on related Schiff base complexes of Co(II), Ni(II), and Cu(II) have reported the formation of [ML₂] type complexes. nih.gov Similarly, Zn(II) has been shown to form 2:1 (ligand:metal) complexes with benzamide-type ligands. researchgate.net
Elemental analysis (CHN) is a primary method used to confirm the empirical formula of the synthesized complexes and thereby establish the metal-to-ligand ratio. Spectrophotometric methods, such as Job's method of continuous variation, can also be employed in solution to determine the stoichiometry of the complex formed between the metal ion and the ligand. purdue.edu
| Metal Ion | Common Stoichiometry (Metal:Ligand) | Example from Analogous Systems |
|---|---|---|
| Cu(II) | 1:1, 1:2 | [Cu(L)(phen)]·CH₂Cl₂ researchgate.net, [Cu(L)₂] researchgate.net |
| Co(II) | 1:2 | [Co(L)₂] nih.gov |
| Fe(III) | 1:1, 1:2 | [Fe(salophene)Cl] researchgate.net |
| Ni(II) | 1:2 | [Ni(L)₂Cl₂]·nH₂O nih.gov |
| Pt(IV) | 1:2 | [Pt(en)X₂(A)₂] nih.gov |
| Zn(II) | 1:2 | [Zn(L)₂] uobaghdad.edu.iq |
Elucidation of Coordination Geometries (e.g., Octahedral, Square Planar)
The coordination geometry around the central metal ion in complexes of this compound is determined by the coordination number of the metal and the nature of the ligand field. Common geometries observed for the specified metal ions include octahedral, square planar, and tetrahedral.
Octahedral Geometry : This is a common geometry for six-coordinate complexes and is frequently observed for Co(II), Ni(II), and Fe(III). rsc.orglibretexts.orgnih.govnih.govchemguide.co.uk In these complexes, the central metal ion is coordinated to two or three bidentate ligands, or a combination of the bidentate ligand and monodentate ligands (such as water or chloride ions) to satisfy the coordination number of six. For instance, Ni(II) complexes with related o-phenylenediamine ligands have been shown to exhibit a tetragonally distorted octahedral geometry. libretexts.org
Square Planar Geometry : This geometry is often adopted by four-coordinate complexes of d⁸ metal ions like Ni(II) and Pt(II). libretexts.orgchemguide.co.uklibretexts.org The formation of square planar complexes is favored by strong-field ligands. While less common, Cu(II) (a d⁹ ion) can also form square planar complexes. Studies on Schiff base complexes of Ni(II) derived from o-phenylenediamine have suggested a square planar geometry. uobaghdad.edu.iq
Tetrahedral Geometry : Four-coordinate complexes of d¹⁰ ions like Zn(II) typically exhibit a tetrahedral geometry. uobaghdad.edu.iqrsc.org Some Co(II) (d⁷) complexes can also adopt a tetrahedral arrangement, particularly with weak-field ligands.
Square Pyramidal Geometry : Five-coordinate complexes, which can be formed with Cu(II), may adopt a square pyramidal geometry. A study on a related copper(II) complex of a hydrazone derivative of N-(2-...phenyl)benzamide revealed a distorted square pyramidal geometry through single-crystal X-ray diffraction. researchgate.net
The specific geometry can be elucidated using various spectroscopic techniques, including UV-Visible and EPR spectroscopy, as well as single-crystal X-ray diffraction, which provides definitive structural information.
| Metal Ion | Typical Coordination Geometry | Supporting Evidence from Analogous Systems |
|---|---|---|
| Cu(II) | Distorted Square Pyramidal, Distorted Octahedral | X-ray crystallography of a related hydrazone derivative showed distorted square pyramidal geometry. researchgate.net Electronic spectra of other carboxyamide complexes are indicative of distorted octahedral systems. researchgate.net |
| Co(II) | Octahedral, Tetrahedral | Spectroscopic and magnetic data of related Schiff base complexes suggest octahedral or tetrahedral structures. uobaghdad.edu.iqrsc.org |
| Fe(III) | Octahedral | Complexes with related ligands like salophene and TACN-amide derivatives show distorted octahedral geometries. nih.govnih.gov |
| Ni(II) | Octahedral, Square Planar | Related o-phenylenediamine complexes show tetragonally distorted octahedral geometry. libretexts.org Other Schiff base derivatives of o-phenylenediamine suggest a square planar geometry. uobaghdad.edu.iq |
| Pt(IV) | Octahedral | Pt(IV) complexes generally adopt an octahedral coordination geometry. nih.govsemanticscholar.org |
| Zn(II) | Tetrahedral | Complexes with related Schiff bases derived from o-phenylenediamine have been proposed to have a tetrahedral structure. uobaghdad.edu.iqrsc.org |
Molar Conductivity and Magnetic Susceptibility of Complexes
Molar conductivity measurements are a valuable tool for determining the electrolytic nature of metal complexes in solution. By measuring the molar conductance of a complex in a suitable solvent (such as DMF or DMSO), it is possible to distinguish between electrolytic and non-electrolytic complexes. Studies on analogous benzamide and o-phenylenediamine Schiff base complexes have shown that many of these complexes are non-electrolytes, indicating that any anions present are coordinated to the metal ion rather than existing as free ions in solution. researchgate.netresearchgate.net However, in some cases, 1:1 or 1:2 electrolytic behavior has been observed, suggesting the presence of counter-ions outside the coordination sphere. researchgate.net
Magnetic susceptibility measurements provide insight into the electronic structure of the metal complexes, specifically the number of unpaired electrons. chemguide.co.uk This information is crucial for determining the geometry and bonding in the complex.
Cu(II) complexes (d⁹) are typically paramagnetic with a magnetic moment corresponding to one unpaired electron. nih.gov
Co(II) complexes (d⁷) can be either high-spin (paramagnetic) in octahedral or tetrahedral geometries, or low-spin (paramagnetic with one unpaired electron) in square planar geometry. rsc.org
Fe(III) complexes (d⁵) are generally high-spin and paramagnetic, with magnetic moments close to the spin-only value for five unpaired electrons, particularly in octahedral geometries. nih.gov
Ni(II) complexes (d⁸) can be paramagnetic in octahedral or tetrahedral geometries, or diamagnetic in a square planar geometry. nih.govnih.gov
Pt(IV) complexes (d⁶) are typically octahedral and diamagnetic.
Zn(II) complexes (d¹⁰) are diamagnetic as they have a completely filled d-orbital. rsc.org
Stability and Structural Rigidity of Metal Complexes
The formation of chelate rings with bidentate ligands like this compound generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. researchgate.net The stability of these complexes in solution can be quantified by determining their stability constants. Potentiometric titration is a common method used to determine the protonation constants of the ligand and the stability constants of the metal complexes. semanticscholar.org
Medicinal Chemistry and Drug Design Principles
Lead Compound Identification and Optimization
A lead compound is a chemical entity showing promising biological activity that serves as the starting point for drug development. solubilityofthings.com The identification of a suitable lead is a critical first step, often involving high-throughput screening of large compound libraries, analysis of natural products, or rational design based on a biological target. solubilityofthings.commdpi.com For the benzamide (B126) class, lead compounds have been identified for a wide array of targets. walshmedicalmedia.com
Once a lead is identified, the process of lead optimization begins. This iterative cycle involves modifying the molecule's chemical structure to improve its pharmacological properties, such as:
Potency: Enhancing the desired biological activity.
Selectivity: Minimizing activity against unintended targets to reduce side effects. solubilityofthings.com
ADMET Properties: Improving Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. solubilityofthings.com
For instance, in the development of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a benzamide-containing compound was selected as a lead for optimization. researchgate.net Subsequent modifications to its structure led to new analogs with improved inhibitory activity. researchgate.net Similarly, the N-(2-aminophenyl)benzamide scaffold has served as a foundational lead structure for developing potent Histone Deacetylase (HDAC) inhibitors. nih.govnih.gov Optimization efforts on this scaffold have focused on modifying various parts of the molecule to enhance potency and isoform selectivity. nih.gov
Rational Drug Design Approaches
Rational drug design involves the strategic creation of new molecules based on a deep understanding of the biological target's structure and function. For the N-(2-aminophenyl)benzamide class, particularly as HDAC inhibitors, rational design has been pivotal. nih.gov HDAC inhibitors typically consist of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme. mdpi.com
The N-(2-aminophenyl)benzamide moiety itself often serves as the ZBG, chelating the essential zinc ion in the active site of HDAC enzymes. uq.edu.au Design strategies focus on modifying the linker and cap regions to achieve desired properties. nih.gov For example, studies have shown that the length of the molecule and the types of substitutions on the terminal aromatic cap group are crucial for potency and selectivity against different HDAC isoforms. nih.gov A molecular modification approach, starting from known selective HDAC1-3 inhibitors, has been used to design new derivatives with altered lengths and substitutions, leading to compounds with enhanced activity. nih.gov
Molecular Targets and Drugability Assessment
The benzamide scaffold is versatile, targeting a multitude of enzymes and receptors. walshmedicalmedia.comdrugbank.com A primary and well-validated target for N-(2-aminophenyl)benzamide derivatives is the family of Histone Deacetylases (HDACs). nih.govuq.edu.au HDACs are key enzymes in epigenetic regulation; their aberrant activity is linked to cancer and other diseases, making them attractive therapeutic targets. mdpi.comnih.gov
Other molecular targets for various benzamide derivatives include:
Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) in gastrointestinal cancers. nih.gov
Poly(ADP-ribose) polymerase (PARP-1), crucial for DNA damage repair. nih.gov
Glycogen Phosphorylase, an enzyme involved in glucose metabolism. nih.govresearchgate.net
Carbonic Anhydrase IX (CAIX), which is overexpressed in many tumors. benthamdirect.com
Acetylcholinesterase (AChE) and β-secretase (BACE1) for Alzheimer's disease. mdpi.com
Druggability assessment evaluates the likelihood that a biological target can be modulated by a small molecule drug. youtube.com HDACs are considered highly druggable targets. They possess a well-defined active site channel containing a catalytic zinc ion that can be targeted by small molecules with high affinity and specificity. consensus.app The success of several FDA-approved HDAC inhibitors validates this assessment. nih.gov The druggability of other targets like PARP-1 and various kinases is also well-established, supporting the continued exploration of benzamide derivatives in drug discovery.
Strategic Modification of Molecular Scaffolds and Functional Groups
Strategic modification is the essence of lead optimization. For N-(2-aminophenyl)benzamide-based HDAC inhibitors, specific structural alterations have been shown to significantly impact their biological profile.
Modification of the Zinc-Binding Group (ZBG): Introducing a fluorine atom to the aminophenyl ring (the ZBG) has been shown to improve metabolic stability and enhance potency against specific HDAC isoforms, such as HDAC3. nih.gov
Varying the "Cap" Group: The terminal aromatic ring, or cap group, interacts with residues on the rim of the HDAC active site. Modifying the substituents on this ring can fine-tune selectivity and potency. Studies have found that adding small amino or methyl groups can confer selective antiproliferative activity. nih.gov
Altering Molecular Length: The linker region connects the ZBG and the cap group. Research has demonstrated that the length of this linker is a critical determinant of HDAC inhibitory activity, with shorter molecules often exhibiting stronger inhibition. nih.gov
These strategic modifications allow medicinal chemists to systematically explore the structure-activity relationship (SAR) and develop compounds with optimized therapeutic potential.
Computational Screening and Predictive Modeling in Drug Discovery
Computational tools are indispensable in modern drug discovery for accelerating the identification and optimization of lead compounds. mdpi.com These methods are widely applied to benzamide derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. semanticscholar.orgnih.gov Numerous 2D and 3D-QSAR studies have been performed on N-(2-aminophenyl)benzamide derivatives to predict their HDAC inhibitory activity. semanticscholar.orgrjptonline.orgsphinxsai.comnih.gov These models have identified key features, such as the importance of hydrophobic character and hydrogen bond donors, that contribute to higher potency, providing guidelines for designing new, more effective inhibitors. nih.govresearchgate.net
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, helping to understand the molecular basis of its activity. nih.gov Docking studies on N-(2-aminophenyl)benzamide derivatives have elucidated their binding mode within the HDAC active site, confirming the interaction of the benzamide group with the catalytic zinc ion and highlighting interactions between the rest of the molecule and specific amino acid residues. uq.edu.aurjptonline.org
Virtual and Pharmacophore Screening: Virtual screening involves computationally searching large libraries of compounds to identify those likely to bind to a drug target. acs.org Pharmacophore models, which define the essential 3D arrangement of functional groups required for biological activity, are developed from known active compounds. nih.gov A five-point pharmacophore model for aminophenyl benzamide HDAC inhibitors was developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor, which can be used to screen for novel lead compounds. nih.govresearchgate.net
The following table summarizes key computational studies on N-(2-aminophenyl)benzamide derivatives.
| Computational Method | Target | Key Findings | Reference |
| 2D & 3D-QSAR | HDAC2 | Generated statistically significant models accurately predicting inhibitory activity. | semanticscholar.orgsphinxsai.com |
| 3D-QSAR & Docking | HDAC2 | Developed a model with good predictive power (r² = 0.735) and identified key H-bond interactions. | rjptonline.org |
| Pharmacophore & 3D-QSAR | HDAC | Developed a five-point pharmacophore (AADDR) and a robust QSAR model (r² = 0.99). | nih.gov |
| Molecular Docking | PARP-1 | Explored binding modes to guide the design of novel benzimidazole (B57391) carboxamide inhibitors. | nih.gov |
These computational approaches significantly reduce the time and resources required for drug discovery by prioritizing the synthesis and testing of the most promising candidates. vensel.org
Conclusion and Future Research Directions
Summary of Key Academic Contributions
Academic research has established that N-(2-aminophenyl)benzamide derivatives are a notable class of histone deacetylase (HDAC) inhibitors. nih.gov Specifically, they have shown potent inhibitory activity against Class I HDAC enzymes, such as HDAC1 and HDAC2, at nanomolar concentrations. nih.gov This inhibitory action is linked to their ability to induce antiproliferative effects in various cancer cell lines. nih.govnih.gov
Key contributions in this area include the synthesis and evaluation of N-substituted benzamide (B126) derivatives designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor. researchgate.net Some of these synthesized compounds demonstrated comparable or even superior antiproliferative activities against specific cancer cell lines when compared to the parent compound. nih.gov Furthermore, molecular docking studies have provided insights into the binding interactions between these benzamide derivatives and HDAC enzymes, highlighting the importance of the N-(2-aminophenyl)benzamide functionality as a zinc-binding group. nih.govnih.gov
Beyond oncology, research has indicated the potential of these compounds in treating fibrotic disorders. In preclinical models, certain N-(2-aminophenyl)benzamide inhibitors have demonstrated efficacy in reducing bleomycin-induced pulmonary fibrosis. nih.gov Another related compound, 4-amino-N-(2'-aminophenyl)benzamide, has shown notable antitumor activity, particularly in slowly proliferating tumors, by inducing DNA-DNA crosslinking. nih.gov
A summary of key research findings is presented in the table below.
| Compound Class | Key Findings | Therapeutic Target(s) | Reference(s) |
| N-(2-aminophenyl)benzamide Derivatives | Potent inhibitors of Class I HDACs (HDAC1, HDAC2). nih.gov | HDAC1, HDAC2 | nih.gov |
| Exhibit antiproliferative activity against various cancer cell lines. nih.govnih.gov | Cancer Cells | nih.govnih.gov | |
| Show efficacy in a mouse model of pulmonary fibrosis. nih.gov | Fibrotic Pathways | nih.gov | |
| 4-amino-N-(2'-aminophenyl)benzamide | Preferentially active in slowly growing tumors. nih.gov | DNA | nih.gov |
| Induces DNA-DNA crosslinking. nih.gov | DNA | nih.gov | |
| Benzamide Derivatives (General) | Serve as scaffolds for PARP-1 inhibitors with anticancer activity. nih.gov | PARP-1 | nih.gov |
Unresolved Questions and Emerging Research Frontiers
Despite promising findings, several questions remain unanswered. The precise mechanisms that differentiate the efficacy of these compounds in rapidly versus slowly proliferating tumors are not fully understood. nih.gov Further investigation is needed to elucidate the complete downstream effects of HDAC inhibition by N-(2-benzamidophenyl)benzamide derivatives beyond the known downregulation of EGFR expression. nih.gov
An emerging frontier is the expansion of the therapeutic applications of this compound class. Given their antifibrotic activity, exploring their potential in treating other fibrotic diseases, such as liver or kidney fibrosis, represents a logical next step. nih.gov The discovery of benzamide derivatives as potent PARP-1 inhibitors also opens a new avenue for research, suggesting that this compound scaffolds could be optimized for this target as well. nih.gov
Furthermore, the vast chemical space of benzamide derivatives remains largely unexplored. mdpi.com Systematic synthesis and screening of new analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties. The development of multi-target agents, a growing trend in drug discovery, is another promising direction for benzamide derivatives. mdpi.com
Potential for Further Mechanistic Elucidation and Application Development
Future research should focus on a deeper mechanistic understanding of how this compound derivatives exert their biological effects. Advanced proteomics and genomics approaches could identify novel protein targets and signaling pathways modulated by these compounds. Such studies would not only clarify their mechanism of action but could also reveal biomarkers for predicting patient response to these potential therapies.
There is significant potential for developing these compounds into clinically viable drugs. Structure-activity relationship (SAR) studies have already shown that modifications to the benzamide structure can significantly impact antiproliferative activity. nih.gov Future work should aim to optimize the lead compounds to enhance their efficacy and drug-like properties. For instance, creating derivatives with improved water solubility and metabolic stability could overcome limitations of current candidates. nih.gov
The potential for developing these compounds as selective inhibitors for different HDAC isoforms or as dual HDAC/PARP inhibitors warrants further investigation. This could lead to more effective and targeted cancer therapies with potentially fewer side effects. The antifibrotic properties also suggest a promising future for these compounds in treating a range of debilitating diseases for which effective treatments are currently lacking. nih.gov
Q & A
Basic: What are the standard synthetic routes for N-(2-benzamidophenyl)benzamide?
Methodological Answer:
The synthesis typically involves coupling benzoyl chloride derivatives with substituted anilines. For example:
Stepwise benzoylation : React phenylhydroxylamine with benzoyl chloride under alkaline conditions (sodium bicarbonate) to form intermediates like benzoyl phenylhydroxylamine. Subsequent purification via ammonia-water separation removes byproducts .
Schotten-Baumann reaction : Employ a two-phase solvent system (e.g., CH₂Cl₂ and aqueous NaOH) to minimize hydrolysis and enhance yield. Monitor reaction progress using TLC (Rf values) and confirm purity via melting point analysis .
Basic: How is the crystal structure of this compound characterized?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Software : SHELX (e.g., SHELXL for refinement) to solve the structure, and ORTEP-3 for graphical representation of thermal ellipsoids .
- Key parameters : Analyze hydrogen bonding (e.g., N–H···O interactions) and π-π stacking distances (< 3.5 Å) to explain packing efficiency .
Advanced: How do reaction conditions influence mechanistic pathways in copper-mediated C–H oxidation of benzamide derivatives?
Methodological Answer:
Divergent mechanisms arise from pH and ligand effects:
- Organometallic pathway (basic conditions) : Directed C–H activation occurs via Cu(II)-amide coordination, leading to methoxylation/chlorination. Confirm using kinetic isotope effect (KIE) studies (e.g., ) .
- Single-electron transfer (SET) pathway (acidic conditions) : Non-directed chlorination proceeds via radical intermediates. Use EPR spectroscopy to detect Cu(III) or radical species .
- Computational validation : DFT calculations (e.g., Gaussian) model transition states to distinguish activation barriers for each pathway .
Advanced: How can HDAC inhibition selectivity of benzamide derivatives (e.g., MS-275) be experimentally validated?
Methodological Answer:
Tissue-specific HDAC profiling :
- Treat rodent brain regions (frontal cortex, striatum) with MS-275 (15–120 μmol/kg s.c.).
- Quantify acetylated histone H3 (Ac-H3) via Western blot. MS-275 shows 30–100× higher potency in the cortex vs. striatum .
Chromatin immunoprecipitation (ChIP) : Validate target gene regulation (e.g., RELN, GAD67 promoters) using Ac-H3-specific antibodies .
Behavioral assays : Compare antidepressant effects in social defeat models with fluoxetine to assess therapeutic relevance .
Advanced: How to resolve contradictions in thermodynamic stability predictions for benzamide derivatives?
Methodological Answer:
Address discrepancies using:
Experimental calorimetry : Measure enthalpy of formation via bomb calorimetry and compare with computational outputs (e.g., Gaussian frequency calculations) .
Software cross-validation : Use THERMO.PY (NIST) to compute ideal-gas thermodynamic functions, ensuring compatibility with experimental data .
Sensitivity analysis : Identify key parameters (e.g., vibrational frequencies) contributing to errors in density functional theory (DFT) models .
Advanced: What computational tools are optimal for analyzing intermolecular interactions in benzamide crystal structures?
Methodological Answer:
Hirshfeld surface analysis : Map molecular contacts using CrystalExplorer; quantify % contributions of H-bonding, van der Waals interactions .
Electrostatic potential (ESP) : Generate ESP surfaces via Multiwfn to predict reactive sites for co-crystal design .
Docking studies : For pharmacological analogs, use AutoDock Vina to simulate binding to HDACs or SMO receptors, validated by IC₅₀ assays .
Advanced: How to design experiments to assess epigenetic effects of benzamide HDAC inhibitors?
Methodological Answer:
Microarray analysis : Compare gene expression profiles in nucleus accumbens tissue post-MSD (maternal separation depression) model treated with MS-275 vs. controls. Cluster genes with >2-fold expression changes .
ChIP-seq : Identify HDAC2 occupancy changes at stress-responsive loci (e.g., BDNF, CREB) .
Behavioral correlation : Link histone acetylation levels to reduced immobility time in forced swim tests (p < 0.05) .
Advanced: How to optimize crystallographic software (SHELX vs. WinGX) for challenging benzamide structures?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
